N-(2-Hydroxybenzyl)acetamide

Inflammation Reactive Oxygen Species Salicylamide Derivatives

N-(2-Hydroxybenzyl)acetamide (NA-2) is a differentiated ortho-hydroxybenzyl acetamide with an IC50 of 1.3 µM for intracellular ROS inhibition—a 42-fold improvement over ibuprofen—making it a superior tool compound for oxidative stress and inflammatory signaling studies. It uniquely induces G0/G1 cell cycle arrest (vs. doxorubicin's G2/M arrest) in MCF-7 breast cancer cells (IC50 1.65 mM), enabling novel combination therapy screening. Rapid Leuckart synthesis (32.9% isolated yield in 7 min) ensures reliable supply for medicinal chemistry SAR and derivative library generation. For reproducible, publication-ready results, NA-2 is the validated choice over generic salicylamide analogs.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 80311-94-0
Cat. No. B3060770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxybenzyl)acetamide
CAS80311-94-0
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CC=CC=C1O
InChIInChI=1S/C9H11NO2/c1-7(11)10-6-8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3,(H,10,11)
InChIKeyCLTHXCBZMXABDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxybenzyl)acetamide (80311-94-0) Procurement Guide: A Versatile Acetamide Scaffold for Medicinal Chemistry Research


N-(2-Hydroxybenzyl)acetamide (CAS 80311-94-0), also designated as N-(2-hydroxyphenyl)acetamide or NA-2, is a low molecular weight (165.19 g/mol) synthetic organic compound characterized by a benzyl group with an ortho‑positioned phenolic hydroxyl and an acetamide moiety . This structural arrangement places it within the broader class of salicylamide derivatives, which are of considerable interest for their potential in anti‑inflammatory, analgesic, and anticancer therapeutic development [1][2].

Why N-(2-Hydroxybenzyl)acetamide (80311-94-0) Cannot Be Replaced by Generic Salicylamide Analogs in Critical Assays


While the salicylamide chemotype encompasses numerous structural analogs, their biological and chemical properties exhibit significant divergence. Subtle modifications to the core structure—such as the position of the hydroxyl group on the benzyl ring or the nature of the amide substituent—can profoundly alter a compound's pharmacological profile and its utility as a research tool. N-(2-Hydroxybenzyl)acetamide (NA-2) demonstrates a distinct combination of anti-inflammatory [1] and anticancer activities [2] that are not uniformly shared by its closest analogs, including the parent salicylamide. Furthermore, its synthetic accessibility via a unique Leuckart reaction pathway [3] distinguishes it from analogs that require more complex or less efficient synthetic routes. Substituting NA-2 with a generic analog without rigorous validation would therefore introduce significant experimental uncertainty and compromise the reproducibility of research findings.

Quantitative Differentiation of N-(2-Hydroxybenzyl)acetamide (80311-94-0) from Structural Analogs: A Procurement-Focused Evidence Guide


Superior In Vitro Anti-inflammatory Potency of NA-2 Relative to Ibuprofen

N-(2-Hydroxybenzyl)acetamide (NA-2) demonstrates significantly greater potency in inhibiting intracellular reactive oxygen species (ROS) production compared to the standard anti-inflammatory drug ibuprofen. In a whole blood oxidative burst assay, NA-2 achieved 50% inhibition at a concentration of 1.3 µM, while ibuprofen required a concentration of 54.3 µM to achieve the same effect [1]. This represents an approximately 42-fold improvement in potency.

Inflammation Reactive Oxygen Species Salicylamide Derivatives

Comparative Anticancer Activity of NA-2 Against MCF-7 Breast Cancer Cells

NA-2 exhibits a quantifiable antiproliferative effect against the MCF-7 human breast cancer cell line, with an IC50 of 1.65 mM after 48 hours of treatment [1]. While the standard chemotherapeutic agent doxorubicin also inhibits MCF-7 cell growth, the thesis by Aziz (2019) directly compared NA-2, the benzimidazole derivative 3Ve, and doxorubicin, demonstrating that NA-2 and 3Ve both arrest the cell cycle at the G0/G1 phase, a mechanism distinct from doxorubicin's G2/M arrest [2]. This indicates a different mode of action and potential utility in combination therapies.

Breast Cancer Anticancer MCF-7

Synthetic Efficiency: Rapid Access to N-(2-Hydroxybenzyl)acetamide via a Novel Leuckart Reaction

A novel, rapid synthetic method for N-(2-Hydroxybenzyl)acetamide has been developed using a modified Leuckart reaction with acetamide as the solvent. This procedure yields the target compound as the main product with an isolated yield of 32.9% in just 7 minutes [1]. This contrasts with traditional Leuckart reactions, which typically produce formamides as the major product, and demonstrates a unique, efficient route for accessing this specific scaffold.

Synthetic Chemistry Leuckart Reaction Yield

Evidence-Based Application Scenarios for Procuring N-(2-Hydroxybenzyl)acetamide (80311-94-0)


As a Potent Inhibitor of ROS-Mediated Inflammatory Pathways

Based on its demonstrated IC50 of 1.3 µM for inhibiting intracellular ROS production in human phagocytes—a 42-fold improvement over the standard anti-inflammatory drug ibuprofen [1]—NA-2 is a high-value tool compound for researchers investigating oxidative stress and inflammatory signaling. Its procurement is strongly indicated for studies requiring a more potent alternative to ibuprofen in cell-based assays of inflammation.

As a G0/G1 Cell Cycle Arrest Agent for Breast Cancer Research

NA-2 has been validated to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 of 1.65 mM and to induce cell cycle arrest at the G0/G1 phase [2][3]. This distinct mechanism, which differs from the G2/M arrest caused by doxorubicin, makes NA-2 an essential compound for laboratories focused on understanding cell cycle regulation in cancer or for screening combination therapies targeting the G0/G1 checkpoint.

As a Synthetic Building Block with a Facile and Rapid Synthetic Route

The unique Leuckart reaction protocol that yields NA-2 as the main product in 7 minutes with a 32.9% isolated yield [4] supports its use as a convenient starting material or intermediate. This is particularly relevant for medicinal chemistry groups requiring rapid access to this specific ortho-hydroxybenzyl acetamide scaffold for the generation of derivative libraries or structure-activity relationship (SAR) studies.

Quote Request

Request a Quote for N-(2-Hydroxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.